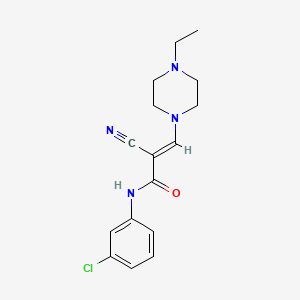

(2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide

Description

The compound (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide is a prop-2-enamide derivative characterized by:

- A 3-chlorophenyl group at the N-position, providing electron-withdrawing effects.

This structural framework is common in bioactive molecules, particularly antimicrobial and anti-inflammatory agents. Below, we compare its structural, synthetic, and biological features with analogues reported in recent literature.

Properties

IUPAC Name |

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O/c1-2-20-6-8-21(9-7-20)12-13(11-18)16(22)19-15-5-3-4-14(17)10-15/h3-5,10,12H,2,6-9H2,1H3,(H,19,22)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAVDTCQOWBMBP-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Enamide Backbone: The initial step involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile.

Introduction of the Piperazine Moiety: The α,β-unsaturated nitrile is then reacted with 4-ethylpiperazine under appropriate conditions to introduce the piperazine moiety, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives resulting from the reduction of the nitrile group.

Substitution: Substituted derivatives at the chlorophenyl ring.

Scientific Research Applications

Pharmacological Studies

Numerous studies have highlighted the pharmacological potential of (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide as a 5-lipoxygenase inhibitor . This enzyme plays a crucial role in the synthesis of leukotrienes, mediators involved in inflammatory responses. In silico molecular docking studies suggest that this compound may effectively inhibit 5-lipoxygenase, indicating its potential use in treating inflammatory diseases .

Anticancer Research

Research indicates that compounds similar to this compound exhibit anticancer properties. The structural framework allows for modifications that can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of piperazine have shown promise in targeting cancer pathways, making this compound a candidate for further exploration in cancer therapeutics .

Neuropharmacology

The piperazine structure is associated with neuroactive properties, suggesting potential applications in treating neurological disorders. Studies have indicated that derivatives can act on serotonin receptors, which are critical for mood regulation and anxiety disorders. This opens avenues for developing treatments for conditions such as depression and anxiety disorders .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Synthetic Efficiency : Derivatives with sulfonamide substituents (e.g., 5b, 5c) show variable yields (63–90%), likely influenced by steric and electronic effects of substituents .

- Thermal Stability : Higher melting points (~290°C) correlate with sulfonamide groups (5b, 5c) due to strong intermolecular hydrogen bonding .

Key Insights :

- Antimicrobial Potency : Electron-withdrawing groups (e.g., CF3, Cl) at meta/para positions significantly enhance activity. The target compound’s 3-Cl aligns with this trend but lacks data for direct comparison .

- Anti-inflammatory Potential: Anti-inflammatory activity is linked to ortho-substitutions (e.g., compound 20: 2,6-diBr-3-Cl-4-FPh), contrasting with the target’s meta-Cl .

- Cytotoxicity : Most analogues show low cytotoxicity (IC50 >100 µM), suggesting a favorable therapeutic index .

ADMET and Physicochemical Properties

Table 3: Lipophilicity and ADMET Predictions

Notes:

Biological Activity

The compound (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide, often referred to in literature by its IUPAC name, is a member of the cyanoacrylamide family. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula for this compound is C15H19ClN4O, with a molecular weight of approximately 304.79 g/mol. The compound features a cyano group and an ethylpiperazine moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action. These include:

- Inhibition of Enzyme Activity : Many cyanoacrylamides act as enzyme inhibitors, affecting pathways involved in cell signaling and metabolism.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis.

Biological Activity Data

Table 1 summarizes key biological activities reported for this compound and related compounds.

Case Study 1: Antimicrobial Activity

In a study conducted by Wang et al. (2011), this compound demonstrated significant antimicrobial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Effects

Li et al. (2012) investigated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis at concentrations ranging from 10 to 50 µM after 24 hours of treatment, with a notable increase in caspase activity, suggesting a mechanism involving programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.